molecular formula C3H6FI B6171701 1-fluoro-2-iodopropane CAS No. 154874-10-9

1-fluoro-2-iodopropane

Cat. No.: B6171701
CAS No.: 154874-10-9
M. Wt: 188
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Description

1-Fluoro-2-iodopropane is an organic compound with the molecular formula C3H6FI It belongs to the class of haloalkanes, where one or more hydrogen atoms in an alkane are replaced by halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-iodopropane can be synthesized through the reaction of 2-iodopropane with a fluorinating agent such as hydrogen fluoride. The reaction typically occurs under controlled low-temperature conditions to ensure the selective substitution of the hydrogen atom with a fluorine atom.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle the reactive and potentially hazardous chemicals. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-iodopropane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by a nucleophile.

    Elimination Reactions: It can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium iodide, typically in a polar solvent such as acetone.

    Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination.

    Oxidation and Reduction: Reagents such as potassium permanganate or lithium aluminum hydride may be employed.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-fluoropropane when using sodium fluoride.

    Elimination Reactions: The major product is propene.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

1-Fluoro-2-iodopropane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research explores its potential as a radiolabeled compound for imaging studies.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-fluoro-2-iodopropane exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom.

Comparison with Similar Compounds

  • 1-Fluoro-3-iodopropane
  • 2-Fluoro-1-iodopropane
  • 1-Bromo-2-iodopropane

Comparison: 1-Fluoro-2-iodopropane is unique due to the specific positioning of the fluorine and iodine atoms on the propane chain. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications.

Properties

CAS No.

154874-10-9

Molecular Formula

C3H6FI

Molecular Weight

188

Purity

95

Origin of Product

United States

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